

spectroscopic data for 1,4-diodooctafluorobutane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *1,4-Diodooctafluorobutane*

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A Comprehensive Spectroscopic Analysis of 1,4-Diodooctafluorobutane

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **1,4-diodooctafluorobutane** ($C_4F_8I_2$), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. While specific experimental spectra for this compound are not widely available in public databases, this document outlines the theoretically predicted data based on its chemical structure and established spectroscopic principles. Furthermore, it details the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of **1,4-diodooctafluorobutane**. These predictions are derived from the analysis of its molecular structure, $I(CF_2)_4I$, and general principles of spectroscopy for fluorinated and halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule, two distinct fluorine environments and two distinct carbon environments are expected.

Table 1: Predicted ^{19}F NMR Data for **1,4-Diiodooctafluorobutane**

| Position | Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Coupling Constants (J) |
|---|---|--------------------------|---|
| -CF ₂ -I (α -fluorines) | -50 to -70 | Triplet of triplets (tt) | JF α -F β , JF α -C β |
| -CF ₂ -CF ₂ - (β -fluorines) | -110 to -130 | Triplet of triplets (tt) | JF β -F α , JF β -C α |

Note: Chemical shifts are referenced relative to CFCl_3 . The large chemical shift range is a characteristic feature of ^{19}F NMR spectroscopy.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Predicted ^{13}C NMR Data for **1,4-Diiodooctafluorobutane**

| Position | Chemical Shift (δ) Range (ppm) | Predicted Multiplicity (Proton Decoupled) | Coupling Constants (J) |
|--|---|--|--|
| CF ₂ -I (α -carbon) | 90 to 110 | Triplet (t) due to $^{1}\text{J}\text{C-F}$ coupling | Large $^{1}\text{J}\text{C-F}$ (~250-350 Hz) |
| -CF ₂ -CF ₂ - (β -carbon) | 100 to 120 | Triplet (t) due to $^{1}\text{J}\text{C-F}$ coupling | Large $^{1}\text{J}\text{C-F}$ (~250-350 Hz) |

Note: Increasing substitution with iodine on an alkyl chain can cause a high-field (upfield) shift compared to other halogens.[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions corresponding to carbon-fluorine bond vibrations.

Table 3: Predicted IR Absorption Bands for **1,4-Diiodooctafluorobutane**

| Wavenumber (cm ⁻¹) | Bond Vibration | Intensity |
|--------------------------------|---------------------------------|---------------|
| 1300 - 1000 | C-F Stretch | Strong |
| 800 - 700 | CF ₂ Bending/Wagging | Medium |
| 600 - 500 | C-I Stretch | Weak - Medium |

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule. Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the molecular ion peak.[\[5\]](#)

Table 4: Predicted Mass Spectrometry Data for **1,4-Diiodooctafluorobutane**

| m/z Value | Interpretation | Notes |
|-----------|---|---|
| ~454 | $[\text{C}_4\text{F}_8\text{I}_2]^{+}\cdot$ (Molecular Ion, $\text{M}^{+}\cdot$) | Corresponds to the molecular weight of 453.84 g/mol . [6] [7] |
| ~327 | $[\text{M} - \text{I}]^{+}$ | Loss of a single iodine atom, a common fragmentation for iodoalkanes. |
| ~200 | $[\text{C}_2\text{F}_4\text{I}]^{+}$ | Cleavage of the central C-C bond. |
| ~127 | $[\text{I}]^{+}$ | Iodine cation. |
| ~100 | $[\text{C}_2\text{F}_4]^{+}\cdot$ | Fragment corresponding to tetrafluoroethylene radical cation. |

Note: The fragmentation of halogenoalkanes often involves the loss of the halogen radical.[\[8\]](#)

Experimental Protocols

The following sections describe the standard methodologies for acquiring the spectroscopic data outlined above.

NMR Spectroscopy Protocol (^{19}F and ^{13}C)

This protocol outlines the general procedure for analyzing a fluorinated liquid sample.

- Sample Preparation:
 - Dissolve approximately 30 mg of **1,4-diiodooctafluorobutane** in a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6) to a volume of 0.5-0.7 mL in a standard 5 mm NMR tube. [\[9\]](#)
 - Ensure the solution is homogeneous. If necessary, vortex the tube gently.

- A fluorine-containing reference standard may be added, although modern spectrometers can use an internal deuterium lock for referencing.[10]
- Instrument Setup:
 - The experiment is run on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F and ¹³C nuclei.[9]
 - The instrument is tuned to the respective frequencies for ¹⁹F and ¹³C.
- Data Acquisition:
 - ¹⁹F NMR: A standard 1D ¹⁹F experiment is acquired, often with ¹H decoupling.[10] Key parameters include setting the correct spectral width to cover the large chemical shift range of fluorine, an appropriate relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.[11]
 - ¹³C NMR: A standard 1D ¹³C experiment is acquired with ¹H broadband decoupling. This simplifies the spectrum to show only C-F couplings.[4] Due to the low natural abundance of ¹³C and signal splitting from fluorine, a larger number of scans is typically required compared to ¹H NMR.
 - 2D NMR (Optional): To aid in structural assignment, 2D correlation experiments such as ¹⁹F-¹³C HETCOR (Heteronuclear Correlation) can be performed to unambiguously link fluorine and carbon signals.[11]

IR Spectroscopy Protocol

For a liquid sample like **1,4-diiodooctafluorobutane**, a "neat" spectrum is easily obtained.[12]

- Sample Preparation:
 - Place one clean, dry infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface. [13]
 - Using a pipette, place one to two drops of neat **1,4-diiodooctafluorobutane** onto the center of the plate.[14]

- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[14]
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of an FT-IR (Fourier-Transform Infrared) spectrometer.
 - Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
- Post-Analysis:
 - Clean the salt plates thoroughly with a dry solvent (e.g., dry acetone or chloroform) and return them to a desiccator for storage.[13]

Mass Spectrometry Protocol

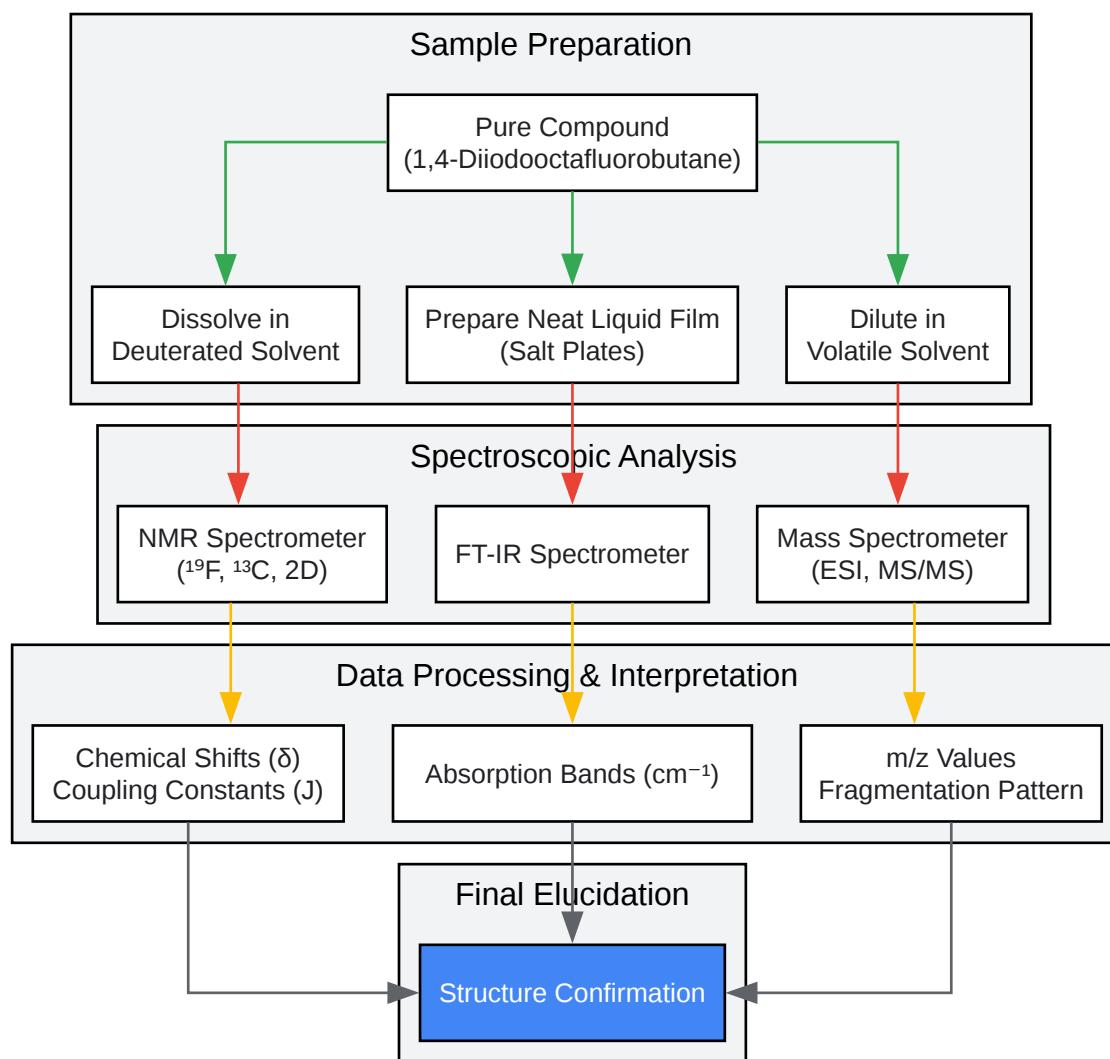
This protocol describes analysis using electrospray ionization (ESI), a common 'soft' ionization technique.

- Sample Preparation:
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[15]
 - Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in the same solvent. High concentrations can contaminate the instrument.[15]
 - If necessary, filter the final solution to remove any particulates.
 - Transfer the diluted sample to an appropriate autosampler vial.
- Data Acquisition:

- The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.[16]
- The instrument is operated in either positive or negative ion mode. For halogenated compounds, both modes may be explored.
- The key steps involve generating gas-phase ions (ionization), separating them based on their mass-to-charge ratio (m/z) in a mass analyzer, and detecting the ions.[16][17]
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. In this technique, the molecular ion is selected, fragmented in a collision cell, and the resulting fragment ions are analyzed.[16]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **1,4-diodooctafluorobutane**.



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Caption: Logical workflow for compound identification using NMR, IR, and MS.

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